N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride
Overview
Description
- Specifically, SMANT hydrochloride antagonizes Smo accumulation within the primary cilium (PC) , which is essential for Hh pathway activation .
- The compound has been studied for its effects on both the wild-type Smo and an oncogenic form known as SmoM2 .
SMANT hydrochloride: is a compound that acts as a . It plays a crucial role in regulating the Hedgehog (Hh) signaling pathway.
Mechanism of Action
Target of Action
The primary target of SMANT hydrochloride is Smoothened (Smo) . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .
Mode of Action
SMANT hydrochloride acts as an antagonist of Smo . It inhibits the accumulation of Smo within the primary cilium (PC), a small cellular protrusion that plays a key role in cellular signaling . SMANT hydrochloride has an equivalent activity in inhibiting both the oncogenic form of Smo (SmoM2) and the wild-type Smo .
Biochemical Pathways
By inhibiting Smo, SMANT hydrochloride affects the Hedgehog signaling pathway . This pathway is crucial for many aspects of development, including cell proliferation and differentiation . By blocking Smo, SMANT hydrochloride can inhibit the activation of this pathway, potentially affecting these cellular processes .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability .
Result of Action
SMANT hydrochloride inhibits the proliferation of certain cell types, such as cerebellar granule-cell neural progenitors (CGNP), which are induced by Shh . This suggests that it could have potential applications in conditions where the Hedgehog pathway is overactive, such as in certain types of cancer .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SMANT hydrochloride are not readily available in the literature.
- it is essential to note that SMANT hydrochloride is commercially available, and its synthesis likely involves specialized procedures.
Chemical Reactions Analysis
- SMANT hydrochloride is involved in inhibiting Smo activity, particularly at the primary cilium.
- The compound may undergo various reactions, including oxidation, reduction, and substitution . detailed information on specific reagents and conditions remains elusive.
- Major products resulting from these reactions have not been explicitly documented.
Scientific Research Applications
- SMANT hydrochloride finds applications in various scientific fields:
Chemistry: As a tool to study Hh signaling and Smo inhibition.
Biology: Investigating the role of Smo in cellular processes.
Medicine: Potential therapeutic implications for diseases related to Hh pathway dysregulation.
Industry: Developing targeted therapies or screening compounds for drug discovery.
Comparison with Similar Compounds
- While detailed comparisons are scarce, SMANT hydrochloride stands out due to its unique mode of Smo inhibition.
- Similar compounds may include other Smo inhibitors, such as cyclopamine and vismodegib .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESCHFXROUCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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